An In-depth Technical Guide to 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]: Molecular Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]: Molecular Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]. Bis-urea compounds are of significant interest in the fields of supramolecular chemistry and materials science due to their capacity for self-assembly through hydrogen bonding. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and prospective uses of this particular bis-urea derivative. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes foundational knowledge of similar molecules to present a robust theoretical and practical framework.
Introduction: The Significance of Bis-Urea Scaffolds
The urea functional group is a cornerstone in medicinal chemistry and drug design, primarily due to its ability to form strong and directional hydrogen bonds with biological targets.[1][2] This capacity for potent intermolecular interactions has led to the incorporation of urea moieties into a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[1][3]
Bis-urea compounds, which feature two urea functionalities typically connected by a flexible or rigid linker, have garnered considerable attention for their ability to self-assemble into well-defined supramolecular structures such as fibers, tapes, and gels.[4][5] This self-assembly is driven by a network of hydrogen bonds between the urea groups, leading to the formation of extended, ordered architectures.[6] The specific properties of the resulting supramolecular material are influenced by the nature of the linker and any substituents on the aryl rings. These self-assembled structures have shown promise in various applications, including drug delivery, tissue engineering, and as components of "smart" materials.[7][8]
This guide focuses on 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea], a molecule that combines a flexible hexane linker with two nitrophenyl-substituted urea groups. The presence of the nitro group, an electron-withdrawing substituent, is expected to influence the hydrogen bonding capabilities and the overall electronic properties of the molecule.
Physicochemical Properties
A summary of the known physicochemical properties of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is presented in Table 1. This data is primarily sourced from chemical suppliers.[7][9][10]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄N₆O₆ | [7] |
| Molecular Weight | 444.45 g/mol | [7] |
| CAS Number | 2419249-92-4 | [9] |
| Appearance | White to very pale yellow solid/powder | [7][9] |
| Melting Point | 225 °C (with decomposition) | [7][9] |
| Purity | >98.0% (by HPLC) | [9][10] |
Synthesis and Characterization
Proposed Synthesis Protocol
The synthesis of the title compound can be logically achieved by the reaction of hexane-1,6-diamine with 2-nitrophenyl isocyanate.
Reaction Scheme:
Figure 1: Proposed synthesis of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea].
Step-by-Step Methodology:
-
Dissolution of Diamine: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of hexane-1,6-diamine in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
Addition of Isocyanate: To the stirred solution, add a solution of two equivalents of 2-nitrophenyl isocyanate in the same solvent dropwise at room temperature. The isocyanate is highly reactive and moisture-sensitive; therefore, this step should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: The product, being a urea derivative, is often poorly soluble in common organic solvents and may precipitate out of the reaction mixture. The solid product can be collected by vacuum filtration.
-
Purification: The crude product can be purified by washing with the reaction solvent to remove any unreacted starting materials, followed by a non-polar solvent like hexane to remove non-polar impurities. If necessary, recrystallization from a suitable solvent system (e.g., DMF/water) can be performed.
-
Drying: Dry the purified product under vacuum to obtain 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] as a solid.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for the title compound, the following characterization data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
The expected NMR spectral features are based on data from analogous bis-urea compounds containing a hexane linker and substituted aryl groups.[12][13][14]
¹H NMR (in a solvent like DMSO-d₆):
-
Aromatic Protons: The protons on the 2-nitrophenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).
-
Urea N-H Protons: Two distinct signals for the N-H protons are expected. One for the NH group adjacent to the hexane chain and one for the NH group adjacent to the nitrophenyl ring. These will likely appear as broad singlets or triplets in the range of δ 6.0-9.0 ppm.
-
Hexane Chain Protons: The methylene protons of the hexane linker will show characteristic signals in the aliphatic region (δ 1.2-3.2 ppm). The protons of the CH₂ groups adjacent to the nitrogen atoms (α-CH₂) will be deshielded and appear further downfield (around δ 3.0-3.2 ppm) as a multiplet. The other methylene protons (β- and γ-CH₂) will appear as multiplets at higher fields (around δ 1.2-1.6 ppm).
¹³C NMR (in a solvent like DMSO-d₆):
-
Carbonyl Carbon: The urea carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 155-160 ppm.
-
Aromatic Carbons: The carbons of the nitrophenyl ring will appear in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
-
Hexane Chain Carbons: The carbons of the hexane linker will be observed in the aliphatic region (δ 25-45 ppm). The α-carbons will be the most deshielded.
The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[11][15][16][17][18]
-
N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the urea groups.
-
C-H Stretching: Bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the hexane chain. Aromatic C-H stretching may be observed around 3030 cm⁻¹.[15]
-
C=O Stretching (Amide I): A strong absorption band around 1630-1660 cm⁻¹ characteristic of the urea carbonyl stretching.
-
N-H Bending and C-N Stretching (Amide II): A band in the region of 1550-1580 cm⁻¹ resulting from the coupling of N-H bending and C-N stretching vibrations.
-
NO₂ Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z = 444.45 would be expected, though it may be of low intensity due to the lability of the molecule.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve cleavage of the C-N bonds of the urea linkages and fragmentation of the hexane chain.[19][20][21] Common fragments would include ions corresponding to the 2-nitrophenyl isocyanate cation and various fragments of the hexane-1,6-diamine core.
Molecular Structure and Supramolecular Assembly
The molecular structure of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is defined by the flexible hexane linker connecting two planar urea-nitrophenyl units. The flexibility of the hexane chain allows the molecule to adopt various conformations.
Intramolecular and Intermolecular Interactions
The key to the properties of this molecule lies in its hydrogen bonding capabilities. Each urea group has two N-H donors and one C=O acceptor, enabling the formation of extensive hydrogen bond networks.
In the solid state, bis-urea compounds typically form one-dimensional tapes or sheets through intermolecular N-H···O=C hydrogen bonds.[4][7] The presence of the nitro group could potentially lead to additional intermolecular interactions, such as N-H···O(nitro) hydrogen bonds, which might compete with the urea-urea hydrogen bonding.[6]
Figure 2: Schematic of intermolecular hydrogen bonding between urea moieties.
Crystal Packing
While no crystal structure is available for the title compound, studies on similar bis-urea derivatives suggest that the molecules would pack in a way that maximizes hydrogen bonding and van der Waals interactions. The flexible hexane linker can adopt an extended (all-trans) conformation to facilitate an ordered packing arrangement.[22] The planarity of the urea-nitrophenyl units would likely lead to π-π stacking interactions between adjacent aromatic rings, further stabilizing the crystal lattice.
Potential Applications in Drug Development
The self-assembling nature of bis-urea compounds makes them attractive candidates for applications in drug delivery.[7]
Formation of Nanofibers for Drug Encapsulation
In suitable solvents, 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is predicted to self-assemble into high-aspect-ratio nanofibers. These fibrous networks can create hydrogels or organogels that can physically entrap drug molecules.[8] The release of the drug would then be governed by diffusion through the gel matrix.
Sustained Release Formulations
The non-covalent interactions that hold the self-assembled structure together are reversible. This allows for the potential development of sustained-release drug formulations. Changes in the local environment, such as pH or temperature, could trigger the disassembly of the nanofibers, leading to the release of the encapsulated therapeutic agent.
Figure 3: Conceptual workflow for drug delivery using self-assembling bis-urea compounds.
Conclusion
1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is a molecule with significant potential in the realm of supramolecular chemistry and materials science. Its structure is conducive to the formation of ordered, self-assembled materials driven by hydrogen bonding. While further experimental investigation is required to fully elucidate its properties and validate its potential, the foundational principles of bis-urea chemistry suggest that this compound could serve as a valuable building block for the development of novel drug delivery systems and other advanced materials. This technical guide provides a comprehensive theoretical framework to support and guide future research in this area.
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